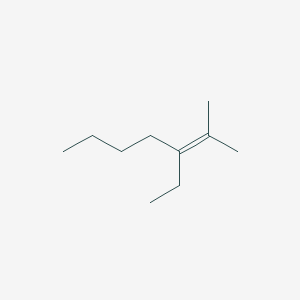
2-Methyl-3-ethyl-2-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-ethyl-2-heptene, also known as isoprene, is a volatile organic compound that is commonly found in many biological and environmental systems. It is a highly reactive molecule that is involved in a variety of chemical reactions, including polymerization, oxidation, and combustion.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-ethyl-2-heptene is not well understood, but it is believed to be involved in a variety of chemical reactions, including the formation of reactive oxygen species and the production of free radicals. These reactions can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.
Biochemical and Physiological Effects
2-Methyl-3-ethyl-2-heptene has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and inflammation. It has also been shown to have cytotoxic and mutagenic effects on cells, and may be involved in the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-3-ethyl-2-heptene in lab experiments include its high reactivity and versatility, which make it a useful tool for studying a variety of chemical and biological processes. However, its volatility and potential toxicity can also make it difficult to work with, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are many future directions for research on 2-Methyl-3-ethyl-2-heptene, including its use as a biomarker for environmental pollution, its potential role in the development of cancer and other diseases, and its use as a building block for the synthesis of new organic compounds. Further studies are also needed to better understand its mechanism of action and its effects on cellular components.
Synthesemethoden
2-Methyl-3-ethyl-2-heptene can be synthesized through several methods, including the dehydration of 3-methyl-2-pentanol, the dehydrogenation of isopentane, and the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber. The most common method of synthesis is through the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber, which involves heating the rubber to high temperatures in the absence of oxygen to produce 2-Methyl-3-ethyl-2-heptene gas.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-ethyl-2-heptene has a wide range of scientific research applications, including its use as a monomer in the production of synthetic rubber, as a solvent in the extraction of natural products, and as a building block for the synthesis of various organic compounds. It is also used as a biomarker for the detection of environmental pollution and as a model compound for the study of atmospheric chemistry.
Eigenschaften
CAS-Nummer |
19780-61-1 |
|---|---|
Produktname |
2-Methyl-3-ethyl-2-heptene |
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
3-ethyl-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
JCVDGJIYXBDDCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=C(C)C)CC |
Kanonische SMILES |
CCCCC(=C(C)C)CC |
Andere CAS-Nummern |
19780-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

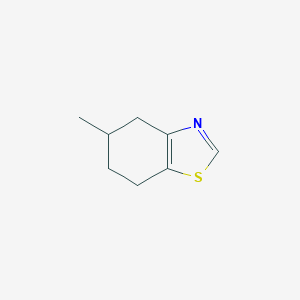

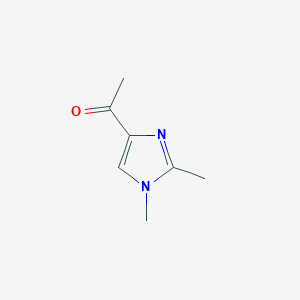
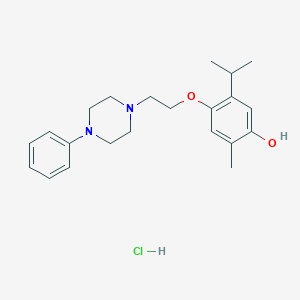
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

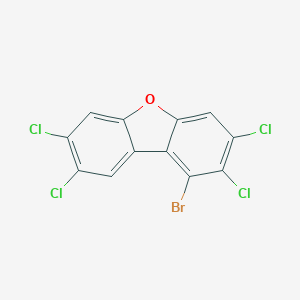
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

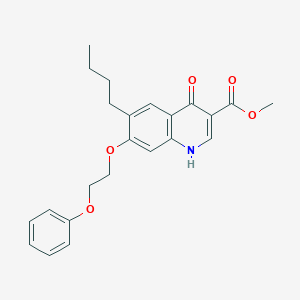

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)